![molecular formula C8H11NO5 B2658118 (2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 2408938-65-6](/img/structure/B2658118.png)
(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid, also known as Moc-Val-Pro-Leu-Gly or Moc-VPLG, is a peptide-based compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
NMR Analysis in Structural Verification
The use of (2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives in NMR (Nuclear Magnetic Resonance) analysis has been explored. Specifically, its methylated and decarboxylated derivatives were analyzed to verify the structures of certain hydroxytrichloropicolinic acids, showcasing the compound's utility in confirming the molecular structure of chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
Catalytic Reactions in Organic Synthesis
The compound's derivatives have been utilized in Rh(III)-catalyzed decarboxylative coupling reactions. These reactions demonstrate the compound's role in providing substituted pyridines, a crucial component in the synthesis of various organic compounds. The carboxylic acid, which is removed by decarboxylation, serves as a traceless activating group in these processes, highlighting the compound's significance in regioselective synthesis (Neely & Rovis, 2014).
Mixed Ligand Complex Formation
In the field of inorganic chemistry, derivatives of this compound have been used to create mixed ligand fac-tricarbonyl complexes. These complexes are significant in labeling bioactive molecules containing monodentate or bidentate donor sites. Such applications are essential in developing radiopharmaceuticals and diagnostic agents (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Chiral Discriminating Agents
Enantiomers of this compound have been synthesized and used as chiral discriminating agents. This application is crucial in the field of stereochemistry for the chromatographic separation of diastereomeric amides and esters, thereby contributing to the synthesis of optically pure compounds (Piwowarczyk et al., 2008).
Electrochemical Studies
Electrochemical behavior studies have also utilized this compound's derivatives. These studies are vital in understanding the reduction processes of various functional groups, which is crucial in synthetic organic chemistry (David, Hurvois, Tallec, & Toupet, 1995).
properties
IUPAC Name |
(2R,3R)-3-methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-9-5(10)3-4(8(13)14-2)6(9)7(11)12/h4,6H,3H2,1-2H3,(H,11,12)/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSGSSXYPHAXCA-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.